3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354466
InChI: InChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid

CAS No.:

Cat. No.: VC20354466

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid -

Specification

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name 3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid
Standard InChI InChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16)
Standard InChI Key JNEXDXPAUQTFFI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=NN2C(=C1)NCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a triazolo[1,5-a]pyridine scaffold substituted with a methyl group at the 7-position and an aminopropanoic acid moiety at the 5-position. The triazole ring (positions 1–3) is fused to the pyridine ring (positions 5–9), creating a planar heterocyclic system . The propanoic acid side chain introduces both hydrophilicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12N4O2\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}_{2}
Molecular Weight220.23 g/mol
Hydrogen Bond Donors3 (NH, COOH)
Hydrogen Bond Acceptors5 (N, O)
Topological Polar Surface Area99.5 Ų

Data derived from PubChem and VulcanChem.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous triazolopyridine derivatives reveal distinct proton environments. For example, the methyl group at the 7-position typically resonates as a singlet near δ=2.5\delta = 2.5 ppm in 1H^1\text{H}-NMR, while the propanoic acid protons appear as multiplet signals between δ=2.8\delta = 2.8 and 3.23.2 ppm . Infrared (IR) spectroscopy of related compounds shows characteristic stretches for the carboxylic acid group (νC=O1700cm1\nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1}) and triazole ring (νC=N1600cm1\nu_{\text{C=N}} \approx 1600 \, \text{cm}^{-1}) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-({7-Methyl-[1, triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid typically begins with the condensation of enaminonitriles and benzohydrazides under microwave irradiation. This method enhances reaction efficiency, achieving yields of 70–85% within 30 minutes. A representative pathway involves:

  • Formation of the triazole ring: Cyclization of 7-methylpyridine-5-amine with hydrazine derivatives.

  • Introduction of the propanoic acid side chain: Nucleophilic substitution at the 5-position using β-alanine or its protected derivatives .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to traditional heating. For instance, a protocol described by VulcanChem utilizes 150 W irradiation at 120°C, achieving complete conversion in 15 minutes. This method minimizes side reactions such as decarboxylation, which are common in prolonged heating conditions.

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)
Conventional HeatingReflux, 6 hours6590
Microwave Irradiation150 W, 120°C, 15 minutes8598

Adapted from VulcanChem and RSC publications .

Purification and Characterization

Purification is typically performed via recrystallization from ethanol/water mixtures, yielding white crystalline solids . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Biological Activities and Mechanistic Insights

DNA-PK Inhibition

Triazolopyridine derivatives exhibit potent inhibition of DNA-PK, a key enzyme in non-homologous end joining (NHEJ) DNA repair. Molecular docking studies suggest that the carboxylic acid group forms hydrogen bonds with Lys-375 and Asp-381 in the ATP-binding pocket, while the triazole ring engages in π-π stacking with Phe-383 . This dual interaction disrupts kinase activity, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) reported in the nanomolar range for related compounds.

Comparative Analysis with Related Compounds

Structural Analogues

  • 3-(5,7-Dimethyl- triazolo[1,5-a]pyrimidin-6-yl)propanoic acid: Shares the same molecular formula but replaces the pyridine ring with a pyrimidine, reducing planarity and altering binding affinity .

  • 3-[(7-Amino-1-methyl-triazolo[1,5-c]pyrimidinium-5-yl)sulfanylmethyl] derivatives: Exhibit enhanced solubility due to the sulfanyl group but lower metabolic stability .

Table 3: Biological Activity of Triazolopyridine Derivatives

CompoundTargetIC50\text{IC}_{50}
3-({7-Methyl-triazolo[1,5-a]pyridin-5-yl}amino)propanoic acidDNA-PK15 nM
3-(5,7-Dimethyl-triazolo[1,5-a]pyrimidin-6-yl)propanoic acidDNA-PK42 nM
Triazolopyridine-sulfanyl derivativeSARS-CoV-2 3CLpro0.8 µM

Data compiled from VulcanChem, PubChem , and ChemRxiv .

Future Research Directions

Targeted Drug Delivery

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific delivery, minimizing off-target effects . A patent by US11186582B2 describes liposomal formulations of triazolopyridines, achieving 5-fold higher tumor accumulation in murine models.

Combination Therapies

Synergistic effects with PARP inhibitors (e.g., olaparib) are under investigation. Preliminary data show a 60% reduction in tumor growth vs. monotherapy in BRCA-mutant xenografts.

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